1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine
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Overview
Description
1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with an isopropylthioethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Isopropylthioethyl Group: The isopropylthioethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of an alkyl halide with a thiolate anion can yield the desired thioether.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isopropylthioethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Methylthio)ethyl)-1h-pyrazol-4-amine: Similar structure but with a methylthio group instead of an isopropylthio group.
1-(2-(Ethylthio)ethyl)-1h-pyrazol-4-amine: Similar structure but with an ethylthio group instead of an isopropylthio group.
Uniqueness
1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine is unique due to the presence of the isopropylthioethyl group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and medicinal applications.
Properties
Molecular Formula |
C8H15N3S |
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Molecular Weight |
185.29 g/mol |
IUPAC Name |
1-(2-propan-2-ylsulfanylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H15N3S/c1-7(2)12-4-3-11-6-8(9)5-10-11/h5-7H,3-4,9H2,1-2H3 |
InChI Key |
YYHROJSSVQEEJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCN1C=C(C=N1)N |
Origin of Product |
United States |
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